

SC-51089 solubility and preparation for experiments

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Compound of Interest

Compound Name: SC 51089

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Application Notes and Protocols for SC-51089

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).^{[1][2][3]} It has demonstrated utility in a variety of research contexts, including neuroprotection and oncology.^{[1][4][5]} These application notes provide detailed information on the solubility of SC-51089 and protocols for its preparation and use in common experimental settings.

Physicochemical Properties and Solubility

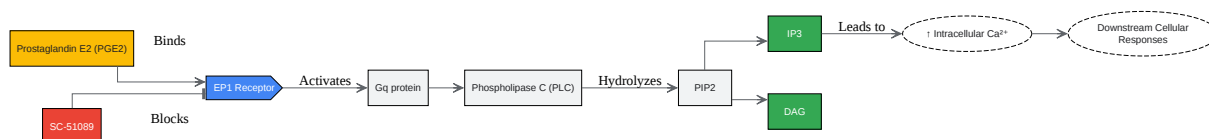
SC-51089 is a crystalline solid.^{[6][7]} For effective use in experiments, it is crucial to use the appropriate solvent to achieve the desired concentration. The solubility of SC-51089 in various common laboratory solvents is summarized below.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Reference
Dimethylformamide (DMF)	30 mg/mL	~65.3 mM	[6][7]
Dimethyl sulfoxide (DMSO)	20 mg/mL - 100 mg/mL	~43.5 mM - 217.7 mM	[2][6][7][8]
Ethanol	30 mg/mL	~65.3 mM	[6][7]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	~1.1 mM	[6][7]

Note: The molar concentration is calculated based on the molecular weight of SC-51089 hydrochloride (459.33 g/mol).[2][6]

Mechanism of Action: EP1 Receptor Antagonism

SC-51089 exerts its biological effects by selectively blocking the EP1 prostanoid receptor. Prostaglandin E2, the natural ligand for this receptor, is a key mediator of various physiological and pathological processes, including inflammation, pain, and cancer progression. The binding of PGE2 to the Gq-coupled EP1 receptor typically leads to an increase in intracellular calcium levels. By antagonizing this interaction, SC-51089 can modulate these downstream signaling events.



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SC-51089 blocks PGE2 binding to the EP1 receptor.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, it is recommended to prepare a concentrated stock solution of SC-51089 in a suitable organic solvent like DMSO.

Materials:

- SC-51089 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Weighing: Accurately weigh the desired amount of SC-51089 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is soluble up to 100 mM in DMSO.[2]
- Dissolution: Vortex the solution until the SC-51089 is completely dissolved. Gentle warming may be applied if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2]

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with SC-51089. Specific concentrations and incubation times should be optimized for your cell type and experimental question. In vitro studies have used concentrations ranging from 5 μ M to 50 μ M.[1][6][7]

Materials:

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- SC-51089 stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)

Protocol:

- **Cell Seeding:** Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the SC-51089 stock solution. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 10 μ M working solution from a 10 mM stock, perform a 1:1000 dilution.
- **Vehicle Control:** Prepare a vehicle control by diluting the same volume of DMSO used for the highest concentration of SC-51089 in cell culture medium.
- **Cell Treatment:** Remove the old medium from the cells and wash once with PBS if necessary. Add the medium containing the desired concentrations of SC-51089 or the vehicle control to the respective wells.
- **Incubation:** Incubate the cells for the desired experimental duration (e.g., 24 hours).^[1]
- **Endpoint Analysis:** Following incubation, proceed with your planned downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.

A general workflow for preparing and using SC-51089.

In Vivo Studies

For in vivo experiments, SC-51089 can be administered through various routes, including intraperitoneal (i.p.) infusion.^[1] A suggested formulation for in vivo use involves a mixture of

DMSO, PEG300, Tween 80, and water.[8] The dosage will vary depending on the animal model and research question, with reported effective doses ranging from 40 µg/kg to 25 mg/kg.[1][6][7]

Selectivity Profile

SC-51089 exhibits high selectivity for the EP1 receptor over other prostanoid receptors. This is crucial for attributing observed biological effects specifically to the inhibition of EP1 signaling.

Receptor	Ki (µM)	Reference
EP1	1.3	[1][2][3]
TP	11.2	[1][2][3]
EP3	17.5	[1][2][3]
FP	61.1	[1][2][3]
EP2	>100	[2][3]
EP4	>100	[2][3]
DP	>100	[2][3]

Conclusion

SC-51089 is a valuable research tool for investigating the role of the EP1 receptor in various biological processes. Proper handling, including the use of appropriate solvents for dissolution and adherence to established protocols, is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers utilizing SC-51089 in their studies.

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